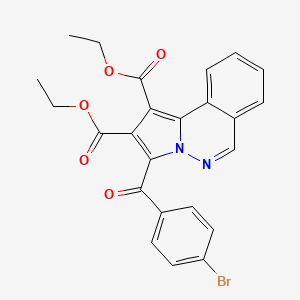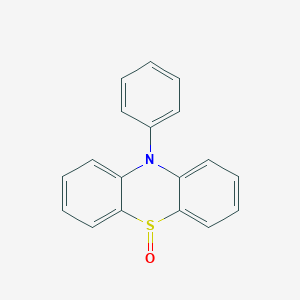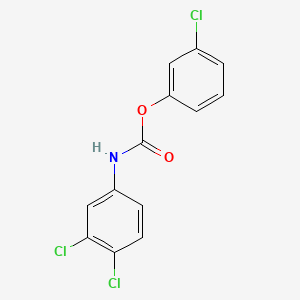
1-Desoxymethylsphinganine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Desoxymethylsphinganine-d5 is a deuterium-labeled derivative of 1-Desoxymethylsphinganine. This compound is primarily used as an internal standard in sphingoid analysis from plasma and tissue samples. The deuterium labeling allows for precise quantitation during analytical procedures, making it a valuable tool in biochemical and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Desoxymethylsphinganine-d5 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 1-Desoxymethylsphinganine molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Desoxymethylsphinganine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent sphingoid base.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1-Desoxymethylsphinganine-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of sphingoid bases.
Biology: Helps in studying the metabolism and function of sphingolipids in biological systems.
Medicine: Investigated for its role in hereditary sensory neuropathy type 1 (HSAN-1) due to mutations in the palmitoyltransferase enzyme.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 1-Desoxymethylsphinganine-d5 involves its role as a stable isotope-labeled compound. It serves as a tracer in metabolic studies, allowing researchers to track the incorporation and transformation of sphingoid bases in biological systems. The molecular targets and pathways involved include the sphingolipid metabolism pathway and the palmitoyltransferase enzyme .
Comparación Con Compuestos Similares
1-Desoxymethylsphinganine: The non-deuterated version of the compound.
N-C16-desoxymethylsphingosine: Another sphingoid base with a similar structure.
N-C12-desoxymethylsphingosine: A shorter-chain sphingoid base
Uniqueness: 1-Desoxymethylsphinganine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical procedures. This makes it particularly valuable in research applications where accurate measurement of sphingoid bases is critical .
Propiedades
Fórmula molecular |
C17H37NO |
|---|---|
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
(2R)-1-amino-16,16,17,17,17-pentadeuterioheptadecan-2-ol |
InChI |
InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1/i1D3,2D2 |
Clave InChI |
UGVBFHUWZNNKIK-RPRHKWDUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCC[C@H](CN)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





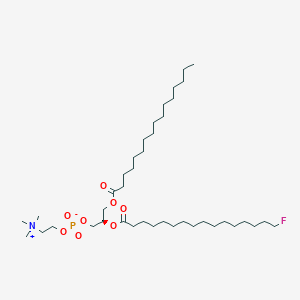
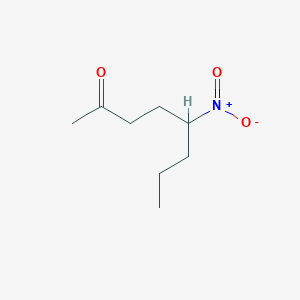
![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)


